

8-Bromo-5-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-5-nitroquinoline**

Cat. No.: **B144396**

[Get Quote](#)

An In-depth Technical Guide to **8-Bromo-5-nitroquinoline**: Properties, Synthesis, and Applications

Introduction

8-Bromo-5-nitroquinoline is a substituted quinoline derivative that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and structural features, imparted by the bromine atom and the nitro group on the quinoline scaffold, make it a versatile precursor for the development of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

8-Bromo-5-nitroquinoline is a solid compound at room temperature, typically appearing as a light yellow to yellow solid.^[1] The core of its chemical identity lies in its molecular structure, which dictates its physical properties and reactivity.

Table 1: Physicochemical Properties of **8-Bromo-5-nitroquinoline**

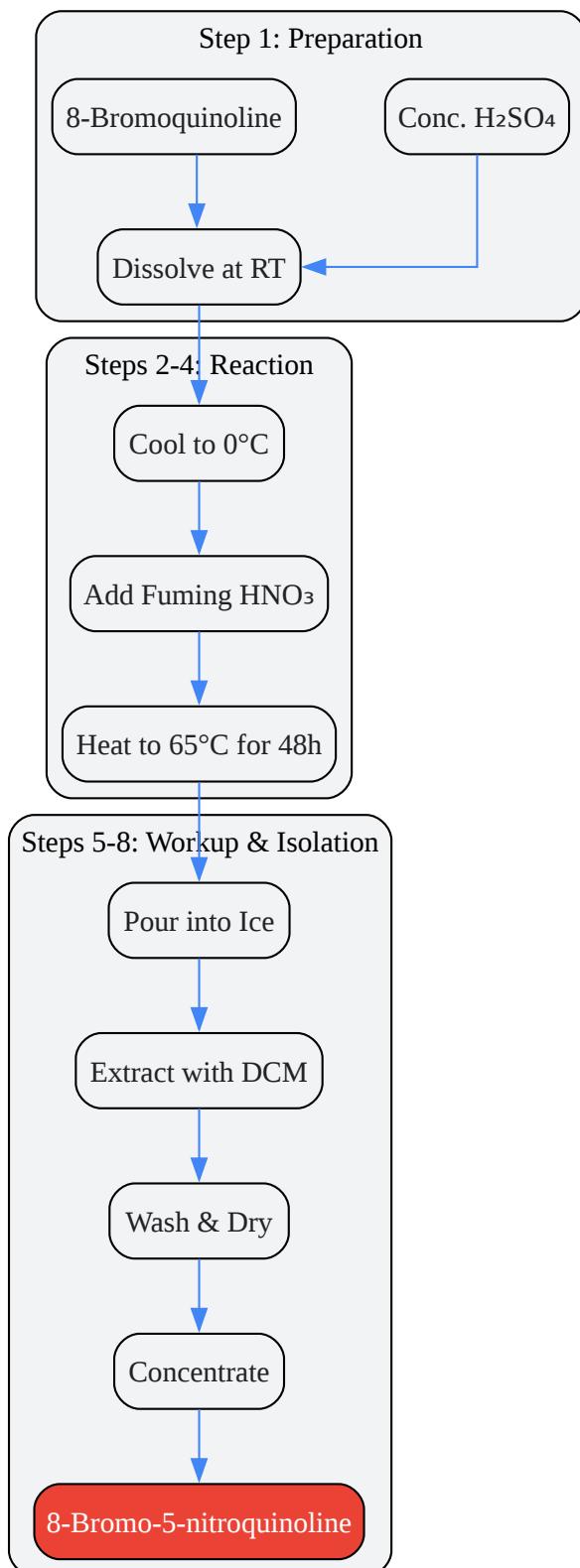
Property	Value	Source(s)
CAS Number	139366-35-1	[1] [2]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	253.05 g/mol	[1]
Appearance	Light yellow to yellow solid	[1]
Melting Point	136-137 °C	[1]
Boiling Point	370.5 ± 27.0 °C (Predicted)	[1]
Density	1.747 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	0.16 ± 0.29 (Predicted)	[1]
Storage	Sealed in dry, room temperature	[1]

Synthesis: Electrophilic Nitration of 8-Bromoquinoline

The most common and efficient synthesis of **8-bromo-5-nitroquinoline** is achieved through the electrophilic nitration of 8-bromoquinoline.[\[1\]](#) This reaction leverages the directing effects of the quinoline ring system and the deactivating, meta-directing nature of the bromine substituent.

Causality and Mechanistic Insights

The choice of reagents and reaction conditions is critical for achieving high yield and purity.


- Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
- Fuming Nitric Acid: Provides a high concentration of nitric acid, ensuring an adequate supply for the generation of the nitronium ion.

- Temperature Control: The initial cooling to 0°C is essential to control the exothermic nature of mixing strong acids. The subsequent heating to 65°C provides the necessary activation energy for the nitration to proceed on the deactivated quinoline ring. The bromine atom at position 8 deactivates the ring towards electrophilic substitution, necessitating more forcing conditions compared to the nitration of unsubstituted quinoline.

Experimental Protocol: Synthesis of 8-bromo-5-nitroquinoline

This protocol is adapted from established procedures.[\[1\]](#)

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) at room temperature.
- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Addition of Nitrating Agent: Slowly add fuming nitric acid (32.5 mL) dropwise over a period of 10 minutes, ensuring the temperature remains controlled.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 65°C. Maintain this temperature for 48 hours.
- Workup: Cool the reaction mixture to room temperature and then carefully pour it into 500 g of crushed ice with stirring.
- Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (5 x 200 mL).
- Washing and Drying: Combine the organic layers, wash once with saturated brine, and dry over anhydrous sodium sulfate.
- Isolation: Concentrate the organic phase under reduced pressure to yield the crude product as a light yellow solid (Expected yield: ~94%).[\[1\]](#)

[Click to download full resolution via product page](#)

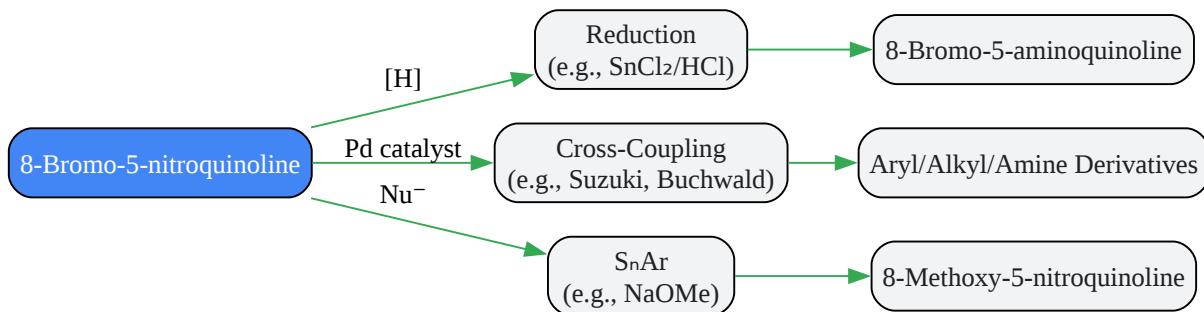
*Synthesis Workflow for **8-Bromo-5-nitroquinoline**.*

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this compound are proprietary or not publicly available, the expected data can be reliably predicted based on its structure and established principles.

- ^1H NMR Spectroscopy: The proton NMR spectrum would display signals in the aromatic region (approx. 7.5-9.0 ppm). Each of the five aromatic protons would appear as a distinct signal (doublet or doublet of doublets) due to coupling with adjacent protons, providing definitive information on the substitution pattern.
- ^{13}C NMR Spectroscopy: The spectrum would show nine distinct signals for the nine unique carbon atoms in the molecule. The carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen (C2, C8a) would be significantly downfield.
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion peak ($\text{M}^+\bullet$). A hallmark feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ^{79}Br and ^{81}Br isotopes.^[3]
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. Expected peaks include strong asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1530 cm^{-1} and 1350 cm^{-1}), C=N and C=C stretching vibrations for the quinoline ring, and C-Br stretching in the lower frequency region.

Chemical Reactivity and Applications in Drug Discovery


8-Bromo-5-nitroquinoline is not typically an end-product but rather a versatile intermediate. Its reactivity is dominated by the two functional groups, which can be selectively modified to generate a library of derivatives. It is a key intermediate in the synthesis of various pharmaceutical compounds.^[4]

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (8-bromo-5-aminoquinoline) using various reducing agents (e.g., SnCl_2 , Fe/HCl , catalytic

hydrogenation). This resulting amino group is a key nucleophile and a precursor for diazotization reactions, allowing for the introduction of a wide range of other functional groups.

- Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nitro group activates the quinoline ring, particularly the bromo-substituted position, for nucleophilic aromatic substitution, enabling the introduction of nucleophiles like amines or alkoxides.
- Cross-Coupling Reactions: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, providing a powerful tool for elaborating the molecular scaffold.

The 8-hydroxyquinoline core, which can be derived from intermediates like this, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to diverse biological targets, exhibiting antimicrobial, anticancer, and antifungal activities.[5][6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 8-BROMO-5-NITROQUINOLINE CAS#: 139366-35-1 [[amp.chemicalbook.com](#)]
- 2. 8-Bromo-5-nitroquinoline - AbacipharmTech-Global Chemical supplier [[abacipharma.com](#)]
- 3. [benchchem.com](#) [[benchchem.com](#)]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [[patents.google.com](#)]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential | Semantic Scholar [[semanticscholar.org](#)]
- To cite this document: BenchChem. [8-Bromo-5-nitroquinoline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144396#8-bromo-5-nitroquinoline-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com